N-(2-oxo-2-phenylethyl)propane-2-sulfonamide
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Overview
Description
N-(2-oxo-2-phenylethyl)propane-2-sulfonamide: is a sulfonamide derivative that has gained significant attention in scientific research. Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-phenylethyl)propane-2-sulfonamide typically involves a multicomponent reaction. One common method includes the reaction of N-(2-oxo-2-substituted)methanesulfonamide with an appropriate aldehyde and cyanoacetamide in the presence of anhydrous granulated potassium carbonate (K2CO3) in a mixture of ethanol and triethyl orthoformate (RC(OEt)3) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2-phenylethyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-oxo-2-phenylethyl)propane-2-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex sulfonamide derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s sulfonamide group is known for its diuretic and hypoglycemic properties. Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as hypertension and diabetes .
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the formation of high-performance materials .
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenylethyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase by binding to the enzyme’s active site. This binding interferes with the enzyme’s normal function, leading to the desired therapeutic effects . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: N-(2-oxo-2-phenylethyl)propane-2-sulfonamide stands out due to its unique chemical structure, which includes a phenylethyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NO3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-phenacylpropane-2-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-9(2)16(14,15)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
SIIRCMLLIJXUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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